N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a pyrrolopyrimidine-derived acetamide compound characterized by a 3-ethyl substituent on the pyrrolopyrimidine core and a 2,6-dimethylphenyl group on the acetamide moiety. The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes such as kinases and nucleotide-binding proteins .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-15-25-22-19(18-11-6-5-7-12-18)13-28(23(22)24(27)30)14-20(29)26-21-16(2)9-8-10-17(21)3/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXIECFMUYQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. Its structure features a pyrrolopyrimidine core, which is known for its diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 503.68 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and DNA replication. Specifically, it has been shown to act as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are crucial for the proliferation of cancer cells.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on TS and DHFR. For example:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | Thymidylate Synthase | 42 |
| Compound B | Dihydrofolate Reductase | 2200 |
These findings suggest that modifications to the pyrrolopyrimidine structure can enhance enzyme inhibition potency.
Case Studies
- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting nucleotide synthesis pathways. This was evidenced by increased levels of apoptotic markers and reduced cell viability in treated cells.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced antitumor efficacy compared to single-agent treatments.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that specific substitutions on the pyrrolopyrimidine core significantly affect biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| 6-Methyl | Increased TS inhibition |
| 6-Ethyl | Enhanced DHFR inhibition |
These results highlight the importance of structural modifications in optimizing the biological activity of pyrrolopyrimidine derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s key structural features are compared below with three closely related analogs from the evidence (Table 1).
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*logP values are estimated or experimentally derived.
Key Observations:
Substituent Effects on Lipophilicity: The target compound (logP ~2.8*) is more lipophilic than its methoxyethyl analog in (logP 2.2575) due to the replacement of the polar methoxy group with a nonpolar ethyl chain. This enhances membrane permeability, a critical factor for bioavailability .
Impact of Core Modifications: The thieno[2,3-d]pyrimidine core in ’s compound introduces sulfur, which may enhance metabolic stability but reduce solubility compared to the pyrrolo[3,2-d]pyrimidine core in the target compound .
Synthetic Accessibility :
- Acetylation reactions (e.g., acetyl chloride in pyridine, as in ) are commonly used to synthesize acetamide derivatives like the target compound, though substituent-specific optimizations (e.g., recrystallization solvents) are required for purity .
Pharmacological and Biochemical Implications
While direct activity data for the target compound is absent in the evidence, insights can be extrapolated from analogs:
- Kinase Inhibition : Pyrrolopyrimidines with ethyl or methoxyethyl substituents (e.g., ) often target ATP-binding pockets in kinases, with substituent size and polarity influencing selectivity .
- Antibacterial Potential: Acetamide-thienopyrimidine hybrids () exhibit antibacterial activity, suggesting that the target compound’s acetamide group may confer similar properties if paired with appropriate substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
